molecular formula C9H16Cl2N2O B1374655 (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride CAS No. 1803571-47-2

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride

Cat. No.: B1374655
CAS No.: 1803571-47-2
M. Wt: 239.14 g/mol
InChI Key: MWJOQOGXWJWTMI-UHFFFAOYSA-N
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Description

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-4,6-dimethylpyridine.

    Functional Group Introduction: The methanamine group is introduced through a nucleophilic substitution reaction.

    Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, and the product is purified using crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The methanamine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The compound may also participate in enzymatic reactions, altering the activity of enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxypyridin-2-yl)methanamine dihydrochloride: Similar in structure but differs in the position of the methoxy group.

    (2-Methoxy-3,5-dimethylpyridin-4-yl)methanamine dihydrochloride: Another structural isomer with different substitution patterns.

Uniqueness

(2-Methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.2ClH/c1-6-4-7(2)11-9(12-3)8(6)5-10;;/h4H,5,10H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJOQOGXWJWTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)OC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803571-47-2
Record name (2-methoxy-4,6-dimethylpyridin-3-yl)methanamine dihydrochloride
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